Ethyl [(2,3-dimethylphenyl)oxy]acetate
Description
Ethyl [(2,3-dimethylphenyl)oxy]acetate (CAS: Not explicitly provided in evidence) is an aromatic ether ester featuring a 2,3-dimethylphenyl group linked via an oxygen atom to an ethyl acetate moiety. Its structure combines electron-donating methyl substituents on the phenyl ring with the ester functional group, influencing its physicochemical properties and reactivity.
This compound is structurally related to intermediates in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic frameworks (e.g., pyridones, thiazolidinones) .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-(2,3-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
ZECSUZBYOAVAIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Key comparisons include:
Key Findings :
- Electron-donating methyl groups (as in the target compound) increase steric hindrance and lipophilicity, favoring membrane permeability in drug design .
- Halogenated derivatives (e.g., Cl, F) exhibit higher polarity and reactivity, making them suitable for electrophilic substitutions or agrochemical applications .
- Methoxy and hydroxy substituents improve water solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Ester Group Modifications
Variations in the ester moiety alter hydrolysis rates and metabolic stability:
Key Findings :
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